3-Amino-8-fluoroquinoline dihydrochloride

Description

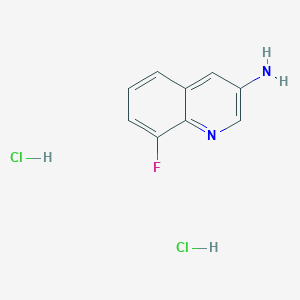

3-Amino-8-fluoroquinoline dihydrochloride (CAS 1266226-18-9) is a fluorinated quinoline derivative characterized by an amino group at the 3-position and a fluorine atom at the 8-position of the quinoline ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research . Quinoline derivatives are renowned for their broad biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The specific substitution pattern of this compound distinguishes it from other analogs, as the fluorine atom at position 8 and the amino group at position 3 create unique electronic and steric effects .

Properties

IUPAC Name |

8-fluoroquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWWLFVOVXIGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266226-18-9 | |

| Record name | 3-Amino-8-fluoroquinoline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Directed Ortho-Lithiation and Cyclization Approach

A prominent method to synthesize fluoro-substituted quinoline derivatives, including 8-fluoroquinoline intermediates, uses directed ortho-lithiation of fluoroaryl amides followed by cyclization. For example, 8-fluoro-3,4-dihydroisoquinoline, a close structural analogue, is prepared by:

- Lithiation of a pivaloylamide derivative of 2-(3-fluorophenyl)ethylamine at low temperature (−78 °C) in THF to avoid aryne formation.

- Subsequent reaction with electrophiles such as dimethylformamide (DMF) to introduce formyl groups.

- Acid-catalyzed cyclization with simultaneous loss of protecting groups to yield the fluoroquinoline core as a hydrochloride salt.

- Final reduction or substitution steps to install the amino group at the 3-position.

This method achieves good overall yields (~79%) and allows for further functionalization at the 1-position by treatment with various alkyl or aryl lithium reagents.

Nucleophilic Aromatic Substitution (SNAr) on Fluoroquinolone Core

Another synthetic route involves constructing the fluoroquinolone core with an activated leaving group (e.g., borate complex) that undergoes nucleophilic aromatic substitution with an amine fragment:

- The fluoroquinolone core is synthesized starting from acetoacetate derivatives, condensed with orthoformates and fluorinated amines to form quinolones.

- The ester is converted into a borate complex to enhance solubility and reactivity.

- The fluoropyrrolidine or amino fragment is then introduced via SNAr displacement of the borate complex.

- The final product is isolated as the dihydrochloride salt.

This method is exemplified in the kilogram-scale synthesis of related fluoroquinolone antibiotics and demonstrates scalability and efficiency.

Introduction of the 3-Amino Group

Reductive Amination and Hydride Reduction

- Starting from fluoroquinoline aldehydes or ketones, sodium borohydride or other hydride reagents reduce the carbonyl intermediates to the corresponding amino derivatives.

- Methylation or further substitution can be performed on the nitrogen to stabilize the intermediate.

- The aminoquinoline is subsequently converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid, facilitating crystallization and purification.

Cyclization of Amino Precursors

- Amino esters or amino acid derivatives can be cyclized under basic or acidic conditions to form bicyclic aminoquinoline structures.

- Protecting groups such as Boc (tert-butoxycarbonyl) are used to control reactivity during multi-step syntheses.

- Deprotection and salt formation yield the 3-aminoquinoline dihydrochloride in high purity.

Salt Formation and Purification

- The free base 3-amino-8-fluoroquinoline is typically converted to the dihydrochloride salt by reaction with concentrated hydrochloric acid.

- Crystallization from suitable solvents (e.g., ethanol, methanol, or aqueous solutions) affords the dihydrochloride salt as a stable, crystalline solid.

- Recrystallization and washing steps are employed to remove impurities and improve yield.

- Filtration and drying under controlled temperature complete the purification process.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ortho-lithiation of pivaloylamide | Butyllithium, THF, −78 °C | 79 | Prevents aryne formation; introduces formyl group |

| Acid-catalyzed cyclization | Acidic medium, room temp | — | Loss of protecting groups; forms fluoroquinoline |

| Reduction to amino derivative | NaBH4 or LiAlH4, THF | High | Converts aldehyde/ketone to amine |

| Nucleophilic aromatic substitution | Borate complex intermediate + amine | Moderate to high | Enables introduction of amino substituent |

| Salt formation | Concentrated HCl, crystallization solvent | — | Produces dihydrochloride salt, improves stability |

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-fluoroquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinolines, while reduction can produce various amines .

Scientific Research Applications

Antibacterial Activity

Quinolines, including 3-amino-8-fluoroquinoline derivatives, have shown significant antibacterial properties. The mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription.

Key Findings:

- Broad-Spectrum Efficacy : Research indicates that derivatives of 3-amino-8-fluoroquinoline exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 4–16 µg/mL against various strains, outperforming standard antibiotics like ciprofloxacin .

- Hybrid Molecules : Recent advancements have focused on creating hybrid molecules that combine the quinolone structure with other antibacterial agents. These hybrids have demonstrated enhanced efficacy against multidrug-resistant strains, addressing a critical need in antibiotic development .

Antiviral Activity

The compound's antiviral potential has been explored in the context of emerging viral threats, notably during the COVID-19 pandemic.

Key Findings:

- Inhibition of Viral Replication : Some studies have highlighted the ability of 3-amino-8-fluoroquinoline derivatives to inhibit the replication of viruses such as dengue and influenza. The activity is believed to be linked to their ability to interfere with viral RNA synthesis .

- Mechanistic Insights : The antiviral activity appears to correlate with structural modifications that enhance lipophilicity and electron-withdrawing properties, leading to improved interaction with viral targets .

Anticancer Properties

The anticancer potential of quinoline derivatives, including 3-amino-8-fluoroquinoline, is an area of active research.

Key Findings:

- Cytotoxicity Against Cancer Cell Lines : Several studies have demonstrated that 3-amino-8-fluoroquinoline exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism often involves inducing apoptosis and disrupting cell cycle progression .

- Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance overall efficacy and reduce side effects associated with cancer treatments .

Synthesis and Development

The synthesis of 3-amino-8-fluoroquinoline dihydrochloride has been optimized for efficiency and yield.

Synthesis Overview:

- The synthesis typically involves multi-step reactions starting from commercially available precursors. Recent methodologies have focused on reducing the number of steps and improving yields while avoiding toxic reagents .

| Synthesis Step | Description |

|---|---|

| Step 1 | Substitution reaction on a suitable quinoline precursor |

| Step 2 | Condensation reaction to introduce amino groups |

| Step 3 | Dihydrochloride salt formation for enhanced solubility |

Case Studies

- Antibacterial Efficacy Study :

- Antiviral Research :

- Anticancer Investigations :

Mechanism of Action

The mechanism of action of 3-Amino-8-fluoroquinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to other fluoroquinolones, which are known for their antibacterial properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Differences and Implications

Substituent Position: Fluorine at position 8 (as in the target compound) vs. position 7 (in 3-Amino-7-fluoroquinoline dihydrochloride) leads to distinct electronic environments. For example, fluorine at position 8 may sterically hinder interactions with bacterial enzymes compared to position 7 . Bromine at position 8 (e.g., 8-Bromoquinolin-3-amine dihydrochloride) increases molecular weight and polarizability, enhancing binding to hydrophobic enzyme pockets .

Halogen Type: Fluorine’s electronegativity and small size improve metabolic stability and bioavailability compared to bulkier halogens like bromine or chlorine . Dichloro derivatives (e.g., 3-Amino-5,8-dichloroquinoline dihydrochloride) exhibit higher cytotoxicity but may face solubility challenges without dihydrochloride salt formation .

Functional Groups: Methyl groups (e.g., 3-Amino-6,8-dimethylquinoline dihydrochloride) increase lipophilicity, favoring membrane penetration in antimicrobial applications . Nitro groups (e.g., 3-Chloro-8-nitroquinoline) are electron-withdrawing, reducing basicity but enhancing redox activity for anticancer applications .

Biological Activity

3-Amino-8-fluoroquinoline dihydrochloride is a compound derived from quinoline, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1266226-18-9

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in water and alcohols; limited solubility in non-polar solvents

The primary biological activity of this compound is attributed to its interaction with bacterial enzymes involved in DNA replication:

- Targets : DNA gyrase and topoisomerase IV.

- Mode of Action : The compound binds to the enzyme-DNA complex, stabilizing DNA strand breaks. This action inhibits DNA synthesis in bacteria, leading to cell death. The compound's mechanism is similar to that of other fluoroquinolones, where it disrupts the normal functioning of bacterial DNA replication processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Potent activity | 0.0625 |

| Klebsiella pneumoniae | Moderate activity | 0.125 |

| Pseudomonas aeruginosa | Inhibition zones comparable to standards | 22 mm |

The compound's effectiveness is enhanced by the presence of the fluorine atom at the C8 position, which is crucial for its broad-spectrum antibacterial activity .

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including HeLa cells (cervical cancer) and mouse fibroblast primary cultures.

- Mechanism : The anticancer activity is hypothesized to involve the induction of reactive oxygen species (ROS) and subsequent DNA damage, similar to its antibacterial action .

Research Findings and Case Studies

Recent studies have highlighted the promising biological activities of this compound:

- Study on Antibacterial Efficacy :

-

Anticancer Potential :

- Research involving various derivatives of quinoline indicated that modifications at specific positions could enhance cytotoxicity while minimizing toxicity towards non-cancerous cells.

- A derivative containing the 8-hydroxyquinoline nucleus was found to have significant growth inhibition on cancer cell lines with minimal cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and effective tissue penetration, akin to other fluoroquinolone compounds. Its distribution within cells is facilitated by specific transport mechanisms that enhance its localization and efficacy .

Q & A

Q. What protocols ensure safe toxicological assessment of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.